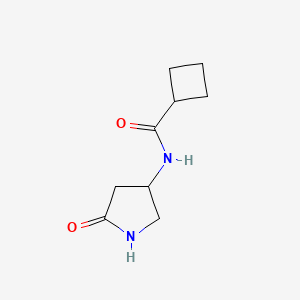

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide

Description

Properties

IUPAC Name |

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c12-8-4-7(5-10-8)11-9(13)6-2-1-3-6/h6-7H,1-5H2,(H,10,12)(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGSDMWWHMNJDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CC(=O)NC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a cyclobutanecarboxylic acid derivative with a pyrrolidinone precursor in the presence of a coupling agent. The reaction conditions often require an inert atmosphere and specific temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds .

Scientific Research Applications

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidinone derivatives and cyclobutanecarboxamide analogs. Examples include:

- Pyrrolidin-2-one

- Pyrrolidin-2,5-dione

- Cyclobutanecarboxamide derivatives

Uniqueness

N-(5-oxopyrrolidin-3-yl)cyclobutanecarboxamide is unique due to its specific combination of a pyrrolidinone ring and a cyclobutanecarboxamide group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

N-(5-Oxopyrrolidin-3-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique structural framework that combines a pyrrolidine moiety with a cyclobutane carboxamide. This configuration is believed to contribute to its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. A notable study evaluated the cytotoxic effects of various 5-oxopyrrolidine derivatives against A549 human lung adenocarcinoma cells. The results indicated that these compounds exhibited structure-dependent anticancer activity.

Key Findings:

- Cytotoxicity Assessment : Compounds were tested at a concentration of 100 µM for 24 hours using the MTT assay. The viability of A549 cells was significantly reduced, indicating potent cytotoxic effects.

- Comparison with Cisplatin : The compounds were compared with cisplatin, a standard chemotherapeutic agent. Some derivatives showed comparable or superior activity against cancer cells while maintaining lower toxicity towards non-cancerous cells.

| Compound | Viability (%) | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | 66% | TBD | TBD |

| Cisplatin | 50% | 10 | High |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated promising antimicrobial activity against multidrug-resistant pathogens.

Research Insights:

- Pathogen Testing : The compound was screened against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae.

- Mechanism of Action : The antimicrobial efficacy is believed to stem from the compound's ability to disrupt bacterial cell membranes and inhibit key metabolic pathways.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| MRSA | TBD |

| K. pneumoniae | TBD |

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical models:

- Study on Lung Cancer : A study involving A549 xenograft models showed that treatment with the compound led to significant tumor reduction compared to control groups.

- Antimicrobial Efficacy : Another investigation reported successful treatment outcomes in animal models infected with MRSA, highlighting the compound's potential as an alternative therapeutic agent against resistant infections.

Q & A

Q. Characterization Methods :

- 1H/13C NMR : Confirms regiochemistry and purity. For example, cyclobutane protons appear as multiplet signals at δ 2.0–2.4 ppm, while the pyrrolidinone NH resonates at δ 10.8–12.4 ppm (DMSO-d6) .

- LC-MS : Validates molecular weight (e.g., m/z = 278 [M+1] for a related cyclobutanecarboxamide derivative) .

- Elemental Analysis : Matches calculated vs. experimental C, H, N, and S percentages (e.g., ±0.3% deviation) .

What analytical techniques are employed to confirm the structure and purity of this compound?

Basic Research Focus

Structural validation relies on complementary techniques:

- X-ray Crystallography : Resolves 3D conformation using SHELXL for refinement (e.g., C—O bond lengths: 1.23 Å for the pyrrolidinone carbonyl) .

- DSC/TGA : Determines thermal stability (melting points: 160–200°C range for cyclobutanecarboxamides) .

- HPLC : Quantifies purity (>95% for bioactive studies; C18 column, acetonitrile/water mobile phase) .

Q. Advanced Research Focus

- Molecular Docking (AutoDock Vina) : Screens against crystal structures (e.g., PDB: 1M17 for kinases) to identify key interactions (e.g., H-bonds with Asp831) .

- MD Simulations (AMBER) : Assesses stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns) .

- Pharmacophore Modeling : Identifies essential features (e.g., hydrogen bond acceptors aligned with cyclobutane carbonyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.